molecular formula C20H16F3N3O5S2 B318368 METHYL 2-(3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE

METHYL 2-(3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE

Cat. No.: B318368
M. Wt: 499.5 g/mol
InChI Key: UUZDXJQFHLQDMC-UHFFFAOYSA-N
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Description

METHYL 2-(3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a thienyl group, a trifluoromethyl group, and a pyrimidinyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thienyl and pyrimidinyl sulfonyl intermediates, followed by their coupling with the benzoate moiety under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL 2-(3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE: shares similarities with other compounds containing thienyl, trifluoromethyl, and pyrimidinyl sulfonyl groups.

    Other sulfonyl benzoates: Compounds with similar structures but different substituents on the benzoate moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16F3N3O5S2

Molecular Weight

499.5 g/mol

IUPAC Name

methyl 2-[3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoylamino]benzoate

InChI

InChI=1S/C20H16F3N3O5S2/c1-31-18(28)12-5-2-3-6-13(12)24-17(27)8-10-33(29,30)19-25-14(15-7-4-9-32-15)11-16(26-19)20(21,22)23/h2-7,9,11H,8,10H2,1H3,(H,24,27)

InChI Key

UUZDXJQFHLQDMC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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